Methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJVLRVWOJQKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353859 | |
| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94541-55-6 | |
| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthetic approach to Methyl 2-(4-aminophenyl)quinoline-4-carboxylate generally involves:
- Construction of the quinoline-4-carboxylate core.
- Introduction of a 4-nitrophenyl substituent at the 2-position of quinoline.
- Reduction of the nitro group to the amino group to yield the target compound.
The key challenge is the selective reduction of the nitro group without affecting other sensitive functionalities.
Preparation of 2-(4-aminophenyl)-2-methylpropionitrile Intermediate
A crucial intermediate in the synthesis of related quinoline derivatives is 2-(4-aminophenyl)-2-methylpropionitrile, which can be prepared via a two-step process:
Step 1: Formation of 2-(4-nitrophenyl)-2-methylpropionitrile
This involves using p-nitrophenylacetonitrile and methyl iodide under strong base conditions such as sodium hydride (NaH). The reaction proceeds with alkylation to introduce the methyl group.Step 2: Reduction of Nitro Group to Amino Group
The nitro group is reduced to the amino group using reducing agents like Pd/C, SnCl2, or Fe/NH4Cl. The reduction step is critical and often requires excess metal reducing agents.
Example from Patent CN111187181B:
Compound 3 (a precursor) was dissolved in ethanol with 2M HCl and refluxed at 80 °C for 12 hours. After workup involving extraction and silica gel chromatography, the target compound 4 (2-(4-aminophenyl)-2-methylpropionitrile) was obtained as a light yellow solid with a 95% yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | p-nitrophenylacetonitrile, methyl iodide, NaH | Not specified | Requires handling of strong base |
| Reduction | Pd/C or Fe/NH4Cl, excess metal | Not specified | Key step, nitro to amino group |
| Hydrolysis & Purification | Ethanol, HCl reflux, chromatography | 95 | High yield, mild conditions |
Quinoline-4-carboxylate Core Construction
Several methods exist for synthesizing quinoline-4-carboxylic acid derivatives, which can be esterified to methyl esters. Common synthetic routes include:
Pfitzinger Reaction:
Reaction of isatin with ketones or aldehydes in the presence of base or acid catalysts to form quinoline-4-carboxylic acids. This method can be accelerated by microwave irradiation to reduce reaction times and improve yields.One-Pot Multicomponent Reactions:
Combining 1-naphthylamine, benzaldehyde derivatives, and pyruvic acid in the presence of catalysts such as Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride under solvent-free conditions to yield 2-arylquinoline-4-carboxylic acids efficiently.
Table: Representative Quinoline-4-carboxylic Acid Synthesis Methods
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pfitzinger Reaction | Isatin + ketone/aldehyde | Base or acid, reflux or microwave irradiation | 68-96 | Microwave reduces reaction time |
| One-pot multicomponent | 1-naphthylamine + benzaldehyde + pyruvic acid | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride, 80 °C, solvent-free | 84-93 | High yield, short reaction time |
Esterification to this compound
After the quinoline-4-carboxylic acid derivative is synthesized, esterification is performed to obtain the methyl ester:
Reduction of Nitro Group on Quinoline Derivatives
If the quinoline derivative contains a nitro group at the 4-aminophenyl substituent, selective reduction is necessary:
Recent Advances and Catalytic Innovations
Magnetic Nanoparticle Catalysts:
Novel ionically tagged magnetic nanoparticles with urea linkers have been applied as catalysts for the synthesis of 2-arylquinoline-4-carboxylic acids. These catalysts provide high yields, short reaction times, and easy recovery/reuse via magnetic separation.Microwave-Assisted Synthesis:
Microwave irradiation has been demonstrated to significantly reduce reaction times in quinoline synthesis and esterification steps, improving efficiency and yields.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Synthesis of 2-(4-nitrophenyl) intermediate | p-Nitrophenylacetonitrile, methyl iodide, NaH | Intermediate for reduction |
| 2 | Reduction of nitro to amino | Pd/C, SnCl2, or Fe/NH4Cl, reflux in ethanol + HCl | 95% yield (example) |
| 3 | Quinoline-4-carboxylic acid synthesis | Isatin + aldehydes/ketones, Pfitzinger reaction or one-pot MCR | 68-93% yield |
| 4 | Esterification to methyl ester | Methanol, acid catalyst or microwave irradiation | High yield |
| 5 | Final purification | Chromatography, recrystallization | Pure this compound |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-(4-aminophenyl)quinoline-4-carboxylic acid, a key intermediate for further derivatization .
| Condition | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | Ethanol/water | Reflux | 85–92% |
| Basic (NaOH/KOH) | Aqueous ethanol | 80°C | 78–88% |
Applications :
-
The carboxylic acid is coupled with pyrimidine derivatives via nucleophilic aromatic substitution (e.g., with 2-chloro-4-arylpyrimidines) to generate hybrids with lactate dehydrogenase (LDH) inhibitory activity .
Amidation Reactions
The ester group participates in aminolysis with primary or secondary amines to form amide derivatives, often used in drug discovery .
Example Procedure :
-
Activation : Treat the ester with SOCl₂ to form the acid chloride.
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Coupling : React with N,N-dimethylpropylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Key Applications :
-
Amidation generates compounds like N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide , evaluated for antibacterial activity .
Functionalization of the 4-Aminophenyl Group
The aromatic amine at position 2 undergoes electrophilic substitution and diazotization:
Acylation
-
Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form N-acylated derivatives .
-
Conditions : Et₃N, 0°C → room temperature, 12 h.
Diazotization and Coupling
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Diazonium salts form in HNO₂/HCl, enabling coupling with phenols or arylamines to generate azo dyes .
Catalytic Modifications
The compound participates in multicomponent reactions (MCRs) using magnetically recoverable catalysts:
Example :
-
Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride
-
Reaction : Solvent-free, 80°C, 30 min
Biological Activity Correlations
Derivatives of this compound exhibit:
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hLDHA Inhibition : IC₅₀ ≈ 1 μM for select pyrimidine-quinoline hybrids .
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Anticancer Activity : HDAC3-selective inhibitors derived from this scaffold show potent antiproliferative effects .
Stability and Reactivity Notes
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The 4-aminophenyl group distinguishes the target compound from structurally similar derivatives:
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (CAS: 488861-00-3) features a bromine atom, an electron-withdrawing group, which may reduce electron density on the quinoline ring compared to the amino group. This impacts reactivity in electrophilic substitution or binding to biological targets . Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () includes a methoxy group at position 6, enhancing solubility and altering steric interactions .
Physical Properties
Key physical parameters of selected analogs:
Biological Activity
Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C17H16N2O2
- Molecular Weight : 284.32 g/mol
The compound features a quinoline core substituted with a methyl ester and an amino group, which enhances its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit notable antibacterial properties. This compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | >128 µg/mL |
The compound exhibited significant activity against S. aureus, while showing weaker effects against P. aeruginosa. This suggests that structural modifications can enhance the antibacterial efficacy of quinoline derivatives.
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Anticancer Effects
A study focused on the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation | |
| HT-29 | 20 | Inhibition of cell cycle progression |
The results indicated that the compound effectively reduced cell viability in both cancer types, with apoptosis being a primary mechanism.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial resistance and cancer progression.
- Hydrogen Bonding : The presence of the amino group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(4-aminophenyl)quinoline-4-carboxylate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via Pfitzinger-like reactions, where substituted anthranilic acid derivatives react with ketones in the presence of acid catalysts. For example, evidence from similar quinoline-4-carboxylate syntheses (e.g., ethyl quinoline-2-carboxylate in ) highlights the use of phosphorus oxychloride (POCl₃) as a catalyst under reflux conditions (348–353 K) to achieve yields of 65–70%. Critical parameters include stoichiometric control of the 4-aminophenyl substituent and purification via recrystallization from ethanol to remove byproducts .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid ( ) were analyzed using SHELXL software (part of the SHELX suite) to refine crystal parameters (e.g., monoclinic space group P2₁/c, unit cell dimensions a = 4.1001 Å, b = 15.3464 Å). Key metrics include R-factors (<0.05) and data-to-parameter ratios (>12.0) to ensure structural accuracy .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s aromatic and carboxylate moieties. Evidence from safety data sheets (e.g., for similar quinoline derivatives) recommends avoiding water due to limited solubility, with DMSO concentrations ≤1% v/v to maintain biocompatibility in cell-based assays .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-aminophenyl vs. methylphenyl) on the quinoline core affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For instance, replacing the 4-aminophenyl group with a 4-methylphenyl group (as in ) alters π-π stacking interactions and hydrogen-bonding potential, which can be quantified via molecular docking or fluorescence quenching assays. Computational tools like DFT or molecular dynamics simulations further predict electronic effects (e.g., electron-donating amino groups enhance binding to DNA gyrase in antimicrobial studies) .
Q. What analytical techniques resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Contradictions arise from solvent polarity or tautomeric equilibria. High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) are critical. For example, in -amino-2-methylquinoline-4-carboxylic acid’s NMR data (δ 7.8–8.2 ppm for aromatic protons) were validated against theoretical calculations using Gaussian09 with B3LYP/6-31G(d) basis sets. Cross-referencing with crystallographic data (e.g., ) resolves ambiguities .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). For instance, highlights fluorinated quinoline derivatives’ enhanced blood-brain barrier penetration. Pharmacokinetic parameters (logP, PSA) are optimized using QSAR models, while synthetic feasibility is assessed via retrosynthetic tools like Synthia .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real-time. notes that continuous flow reactors improve reproducibility for quinoline carboxylates by maintaining precise temperature and mixing ratios. Post-synthesis, HPLC-PDA (Photo-Diode Array) with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) ensures purity ≥95% .
Q. How does the compound’s photostability impact its utility in fluorescence-based assays?
- Methodological Answer : Accelerated stability studies (ICH Q1B guidelines) under UV-Vis light (e.g., 365 nm for 48 hours) quantify degradation. Quenching effects are minimized by adding antioxidants (e.g., 0.1% w/v ascorbic acid) or using amber glassware. ’s photodegradation analysis of 4-hydroxy-2-methylquinoline provides a benchmark for protocol design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
